3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
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Overview
Description
3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a furan ring substituted with a chlorine atom, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The furan ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reactions: The chlorinated furan and pyridine derivatives are coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted furan ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- 3-(5-fluorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
- 3-(5-methylfuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile
Uniqueness
3-(5-chlorofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is unique due to the presence of the chlorine atom on the furan ring, which can significantly influence its reactivity and interaction with biological targets. This substitution can enhance the compound’s stability and modify its electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(5-chlorofuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2/c13-11-4-3-10(17-11)12(16)9(6-14)8-2-1-5-15-7-8/h1-5,7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPSXZFYAXOKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)C(=O)C2=CC=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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